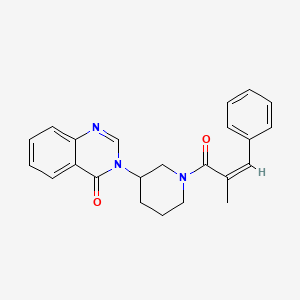

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

The compound (Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a piperidine ring substituted with a 2-methyl-3-phenylacryloyl group. The (Z)-configuration of the acryloyl group and the bulky phenyl substituent may influence stereochemical interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

3-[1-[(Z)-2-methyl-3-phenylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-17(14-18-8-3-2-4-9-18)22(27)25-13-7-10-19(15-25)26-16-24-21-12-6-5-11-20(21)23(26)28/h2-6,8-9,11-12,14,16,19H,7,10,13,15H2,1H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKCZNPJLBMQHQ-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinazolinone core linked to a piperidine moiety and an acrylamide substituent. Its structural formula can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Inhibition of estrogen receptor pathways |

| A549 (Lung) | 12 | Induction of apoptosis via caspase activation |

| PC3 (Prostate) | 8 | Inhibition of PI3K/Akt signaling pathway |

Studies have shown that the compound can bind to the active sites of key enzymes involved in tumor progression, such as epidermal growth factor receptor (EGFR) and aurora kinases, leading to reduced cell proliferation and increased apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through inhibition of pro-inflammatory cytokines. In vitro assays revealed that this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

Antimicrobial Activity

Research indicates that quinazolinones exhibit antimicrobial properties against a variety of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested . The presence of the phenylacryloyl group is believed to enhance its lipophilicity, facilitating better membrane penetration and interaction with microbial cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell signaling pathways associated with cancer progression.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

- Cytokine Modulation : Reduction in pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. The study concluded that the compound's multifaceted mechanisms make it a promising candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinazolinones:

Key Observations :

- Core Structure: The target compound shares the quinazolin-4(3H)-one core with simpler derivatives (e.g., 3-hydroxy-2-methylquinazolin-4(3H)-one) but differs from benzoquinazolinone 12, which incorporates a fused benzo[h] ring system. The extended aromatic system in benzoquinazolinone 12 may enhance binding affinity to targets like allosteric muscarinic receptors .

- Synthesis: Electrochemical methods using acetic acid as an electrolyte are effective for synthesizing quinazolinone derivatives at room temperature . However, benzoquinazolinone 12 requires more complex derivatization from BQCA-like precursors .

Pharmacological and Functional Comparisons

- Potency: Benzoquinazolinone 12 demonstrates significantly higher functional potency than its parent compound, BQCA, in modulating muscarinic receptors .

- Anticancer Potential: Quinazolinone derivatives synthesized via electrochemical methods (e.g., 3-hydroxy-2-methylquinazolin-4(3H)-one) have been modified into structures resembling clinically used anticancer drugs . The target compound’s phenylacryloyl group could enhance cytotoxicity or kinase inhibition, though further studies are needed.

Physicochemical Properties

- Solubility : Bulky hydrophobic groups (e.g., phenylacryloyl) in the target compound may reduce aqueous solubility compared to hydroxy-substituted derivatives ().

- Stereochemistry : The (Z)-configuration of the acryloyl group could influence conformational stability and binding kinetics, a factor absent in simpler derivatives with planar substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.